molecular formula C9H17F2NO2 B1653307 tert-butyl N-(1,1-difluoro-2-methylpropan-2-yl)carbamate CAS No. 1803586-51-7

tert-butyl N-(1,1-difluoro-2-methylpropan-2-yl)carbamate

Cat. No.: B1653307
CAS No.: 1803586-51-7
M. Wt: 209.23
InChI Key: MPEZGEDXOKIJQN-UHFFFAOYSA-N
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Description

tert-Butyl N-(1,1-difluoro-2-methylpropan-2-yl)carbamate is a carbamate-protected amine derivative characterized by a tert-butoxycarbonyl (Boc) group and a 1,1-difluoro-2-methylpropan-2-yl substituent. The Boc group is widely used in organic synthesis to protect amines during multi-step reactions, particularly in pharmaceutical intermediates. The 1,1-difluoro moiety introduces electronegativity and steric bulk, which may influence solubility, stability, and reactivity compared to non-fluorinated analogs. While direct synthesis data for this compound is unavailable in the provided evidence, analogous tert-butyl carbamates are synthesized via coupling reactions between Boc-protected intermediates and halogenated or functionalized amines under basic conditions (e.g., K₂CO₃/NaI in dioxane) .

The compound’s fluorine substituents could enhance metabolic stability and bioavailability, a common strategy in drug design.

Properties

IUPAC Name

tert-butyl N-(1,1-difluoro-2-methylpropan-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17F2NO2/c1-8(2,3)14-7(13)12-9(4,5)6(10)11/h6H,1-5H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPEZGEDXOKIJQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C)(C)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301143953
Record name Carbamic acid, N-(2,2-difluoro-1,1-dimethylethyl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301143953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803586-51-7
Record name Carbamic acid, N-(2,2-difluoro-1,1-dimethylethyl)-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1803586-51-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N-(2,2-difluoro-1,1-dimethylethyl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301143953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-(1,1-difluoro-2-methylpropan-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with a difluoromethylating agent under controlled conditions. One common method includes the use of di-tert-butyl dicarbonate (Boc2O) as a reagent, which reacts with the appropriate amine in the presence of a base such as triethylamine. The reaction is usually carried out in an anhydrous solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely. The purification process often involves recrystallization or chromatography to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-(1,1-difluoro-2-methylpropan-2-yl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluorinated alcohols or ketones, while reduction may produce the corresponding amines or alcohols .

Comparison with Similar Compounds

Key Observations:

Electron-Withdrawing Groups: The target compound’s 1,1-difluoro group increases electronegativity compared to non-fluorinated analogs (e.g., tert-butyl N-cyclopentyl carbamates ). This may reduce basicity and alter solubility in polar solvents.

Thermal Stability: Fluorinated carbamates often exhibit higher thermal stability due to strong C–F bonds. Example 7’s complex heterocyclic structure has a melting point of 163–166°C , while non-fluorinated carbamates (e.g., cyclopentyl derivatives) may decompose at lower temperatures.

Pharmacological and Industrial Relevance

  • Drug Intermediates : Piperidine and cyclopentyl carbamates (e.g., CAS: 1268520-95-1 ) are common in kinase inhibitor synthesis, while the target compound’s fluorinated structure may optimize pharmacokinetics.
  • Chemical Reagents : Chlorosulfonyl derivatives (e.g., CAS: 1956335-01-5 ) serve as electrophilic sulfonation agents, contrasting with the target compound’s likely role as a protected amine.

Biological Activity

The compound tert-butyl N-(1,1-difluoro-2-methylpropan-2-yl)carbamate is a carbamate derivative that has garnered attention in biological research due to its potential applications in medicinal chemistry, enzymatic studies, and as a precursor for biologically active molecules. This article provides an overview of its biological activity, including mechanisms of action, chemical properties, and relevant case studies.

Chemical Structure and Properties

Molecular Formula : C₁₀H₁₆F₂N₁O₂
Molecular Weight : 239.23 g/mol
CAS Number : 1803586-51-7

The compound features a tert-butyl group attached to a carbamate moiety, which is further substituted with a difluoromethyl group. This unique structure imparts distinct electronic and steric properties that enhance its stability and reactivity compared to similar compounds.

The biological activity of this compound primarily involves its interaction with specific molecular targets:

  • Enzyme Interaction : The hydroxy group can form hydrogen bonds with enzymes or receptors, while the difluoromethyl group enhances lipophilicity and membrane permeability. This interaction modulates the activity of enzymes or receptors, leading to various biological effects.
  • Prodrug Potential : The carbamate group can be cleaved in vivo to release the active amine, making it a candidate for prodrug development.

1. Enzyme-Catalyzed Reactions

In biological research, this compound serves as a useful probe for studying enzyme-catalyzed reactions involving carbamates. It can also be utilized to modify peptides and proteins, enhancing their stability and bioavailability.

2. Medicinal Chemistry

Research indicates that this compound may act as an intermediate in the synthesis of drug candidates. Its structural features are explored for developing new pharmaceuticals with improved efficacy and safety profiles .

3. Cytotoxicity Studies

In vitro studies have assessed the cytotoxicity of related compounds using assays such as MTT in mouse microglial cells. These studies help evaluate the safety profile and therapeutic potential of derivatives based on this carbamate .

Table 1: Summary of Biological Activity Studies

Study ReferenceBiological ActivityKey Findings
Enzyme ProbeUsed to study enzyme-catalyzed reactions involving carbamates.
CytotoxicityAssessed in microglial cells; indicated potential anti-inflammatory properties.
Medicinal ChemistryExplored as a prodrug; enhances stability and bioavailability of drugs.

Case Study: Anti-inflammatory Properties

A recent study demonstrated that derivatives of this compound exhibited anti-inflammatory properties in vitro by inhibiting pro-inflammatory cytokines in stimulated microglial cells. This suggests potential therapeutic applications in neuroinflammatory conditions .

Comparison with Similar Compounds

Compound NameMolecular StructureUnique Features
tert-butyl carbamateC₄H₉NO₂Lacks difluoromethyl group; less reactive.
tert-butyl N-(1,1-difluoroethyl)carbamateC₈H₁₄F₂N₁O₂Different substitution pattern affects reactivity.
tert-butyl N-(1,1,1-trifluoro-2-methylpropan-2-yl)carbamateC₈H₁₂F₃N₁O₂Contains additional fluorine; alters chemical properties.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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tert-butyl N-(1,1-difluoro-2-methylpropan-2-yl)carbamate

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